

Spectroscopic Profile of 3-Chloro-2,5-difluoropyridine: A Technical Overview

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Compound of Interest

Compound Name: 3-Chloro-2,5-difluoropyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2,5-difluoropyridine** (CAS No. 851179-00-5), a key intermediate in the development of selective protein kinase C θ (PKC θ) inhibitors for autoimmune diseases.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the predicted and analogous spectroscopic data, alongside detailed experimental methodologies.

While direct experimental spectra for **3-Chloro-2,5-difluoropyridine** are not publicly available, this guide synthesizes data from closely related compounds to provide a robust, predictive analysis of its spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Chloro-2,5-difluoropyridine**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-Chloro-2,5-difluoropyridine**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~ 8.0 - 8.2	Doublet of Doublets (dd)	~ 8-10 Hz (H-F), ~ 2-3 Hz (H-H)	H-6
~ 7.4 - 7.6	Triplet of Doublets (td)	~ 8-10 Hz (H-F), ~ 3-4 Hz (H-H)	H-4

Note: Predicted values are based on data for compounds like 2-Fluoro-3,5-dichloropyridine and 3-Chloropyridine. Actual values may vary.

Table 2: Predicted ^{13}C NMR Data for **3-Chloro-2,5-difluoropyridine**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~ 155 - 160	Doublet	Large (C-F)	C-2
~ 115 - 120	Doublet	Small (C-F)	C-3
~ 125 - 130	Doublet	Small (C-F)	C-4
~ 150 - 155	Doublet	Large (C-F)	C-5
~ 145 - 150	Singlet	-	C-6

Note: Predicted values are based on general principles and data for related fluorinated pyridines. Carbon-fluorine couplings are expected.

Table 3: Predicted ^{19}F NMR Data for **3-Chloro-2,5-difluoropyridine**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~ -70 to -90	Doublet	~ 20-30 Hz (F-F)	F-2
~ -110 to -130	Doublet	~ 20-30 Hz (F-F)	F-5

Note: Predicted values relative to a standard (e.g., CFCI_3). Significant fluorine-fluorine coupling is anticipated.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **3-Chloro-2,5-difluoropyridine**

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Weak	Aromatic C-H Stretch
1600 - 1450	Medium-Strong	C=C and C=N Ring Stretching
1300 - 1200	Strong	C-F Stretching
800 - 700	Strong	C-Cl Stretching
900 - 700	Medium-Strong	Aromatic C-H Bending (out-of-plane)

Note: Predictions are based on characteristic vibrational frequencies for substituted pyridines and data from the isomeric 5-chloro-2,3-difluoropyridine.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for **3-Chloro-2,5-difluoropyridine**

m/z	Relative Intensity	Assignment
149/151	High	$[\text{M}]^+$ (Molecular Ion, showing isotopic pattern for Cl)
114	Medium	$[\text{M} - \text{Cl}]^+$
94	Medium	$[\text{M} - \text{Cl} - \text{HF}]^+$

Note: The molecular ion peak is expected to be prominent with a characteristic 3:1 isotopic ratio for the chlorine atom.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for **3-Chloro-2,5-difluoropyridine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Chloro-2,5-difluoropyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not provided in the solvent.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Apply a Fourier transform and phase correct the resulting spectrum.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 200 ppm.
 - A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ^{13}C .
- ^{19}F NMR Acquisition:
 - Set the spectral width to cover the expected range for aromatic fluorine (~ -60 to -180 ppm).
 - Use a proton-decoupled pulse sequence.

IR Spectroscopy

- Sample Preparation:

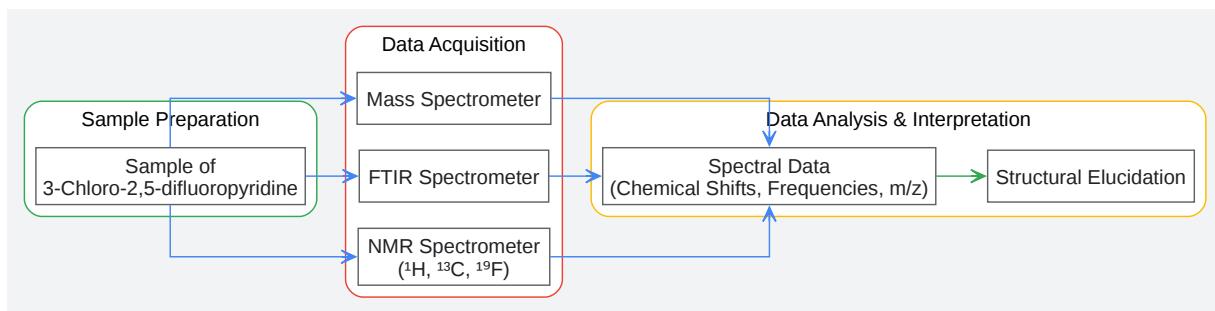
- Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or solvent).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

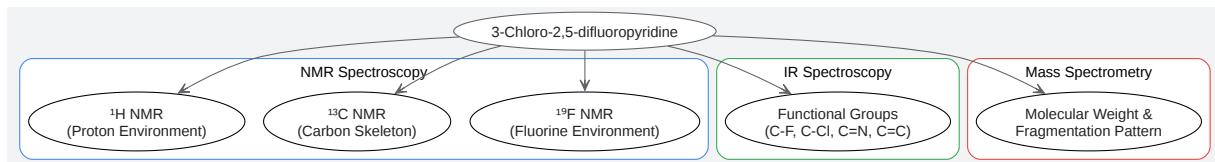
- Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Impact (EI) ionization at a standard energy (e.g., 70 eV).
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
- Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns, particularly for the chlorine atom.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for sample analysis.

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Caption: General workflow for the spectroscopic analysis of **3-Chloro-2,5-difluoropyridine**.

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Caption: Relationship between spectroscopic techniques and the information they provide.

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References

- 1. 3-Chloro-2,5-difluoropyridine | 851179-00-5 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-2,5-difluoropyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104385#spectroscopic-data-for-3-chloro-2-5-difluoropyridine-nmr-ir-ms>]

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